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molecular formula C11H7F3N2O3 B8749930 2-(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)acetic acid

2-(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)acetic acid

Cat. No. B8749930
M. Wt: 272.18 g/mol
InChI Key: FOUXIXYBSNEZBX-UHFFFAOYSA-N
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Patent
US09056843B2

Procedure details

[4-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-phenyl]-acetic acid methyl ester (1.333 g, 4.66 mmol) was dissolved in THF (8.28 mL) and 4 M HCl (12.42 mL) added. The mixture was stirred at RT for 24 h. The reaction mixture was then stirred for 29 h at 60° C. The solvent was removed by rotary evaporation. To ensure complete removal of the HCl, the product was dissolved in Toluene and evaporated again 3 times. The substance was then dissolved in water:acetonitrile 1:1 and lyophilised over the weekend. For analytical purposes, a small sample was subjected to purification by reverse phase prep-HPLC (gradient elution, water/ACN both containing 0.1% TFA). Fractions containing the desired compound were combined and freeze-dried to yield the product as white salt.
Name
[4-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-phenyl]-acetic acid methyl ester
Quantity
1.333 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 mL
Type
solvent
Reaction Step One
Name
Quantity
12.42 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[O:13][N:12]=2)=[CH:7][CH:6]=1.Cl>C1COCC1>[F:18][C:16]([F:17])([F:19])[C:14]1[O:13][N:12]=[C:11]([C:8]2[CH:7]=[CH:6][C:5]([CH2:4][C:3]([OH:20])=[O:2])=[CH:10][CH:9]=2)[N:15]=1

Inputs

Step One
Name
[4-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-phenyl]-acetic acid methyl ester
Quantity
1.333 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)C1=NOC(=N1)C(F)(F)F)=O
Name
Quantity
8.28 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.42 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 29 h at 60° C
Duration
29 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
removal of the HCl
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in Toluene
CUSTOM
Type
CUSTOM
Details
evaporated again 3 times
DISSOLUTION
Type
DISSOLUTION
Details
The substance was then dissolved in water:acetonitrile 1:1
CUSTOM
Type
CUSTOM
Details
For analytical purposes, a small sample was subjected to purification by reverse phase prep-HPLC (
WASH
Type
WASH
Details
gradient elution, water/ACN both containing 0.1% TFA)
ADDITION
Type
ADDITION
Details
Fractions containing the desired compound
CUSTOM
Type
CUSTOM
Details
freeze-dried
CUSTOM
Type
CUSTOM
Details
to yield the product as white salt

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C1=NC(=NO1)C1=CC=C(C=C1)CC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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